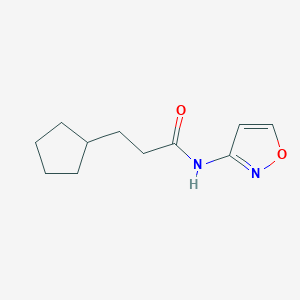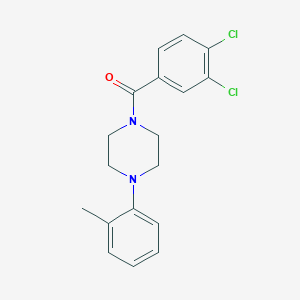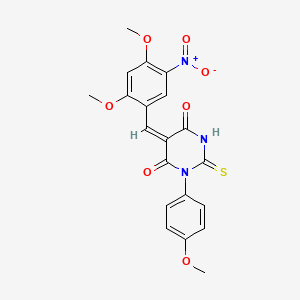
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. AG-3-5 is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation and survival. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the replication of viruses by interfering with their ability to enter host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its wide range of biological activities. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a versatile tool for studying various biological processes. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. One of the main limitations of using N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. While N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new synthesis methods for N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide that improve the yield and purity of the final product. Another area of research could focus on the development of new analogs of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide that have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in vivo, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c18-12-9-13(19)11-14(10-12)20-17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23/h1-4,9-11,23H,5-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUFAWOUYLJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4853622.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)
![methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B4853643.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)

![5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1-methyl-1H-tetrazole](/img/structure/B4853689.png)
![1-(2-ethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853690.png)
![N-(2-furylmethyl)-1-methyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853691.png)
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853695.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)